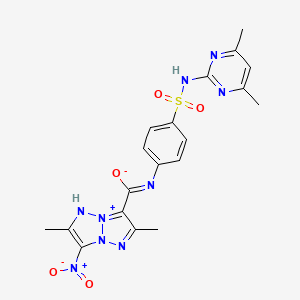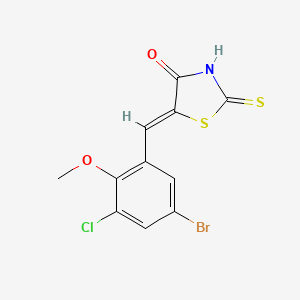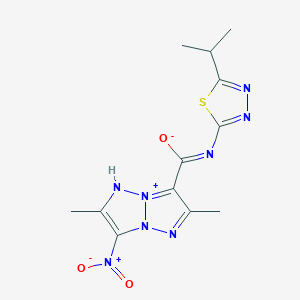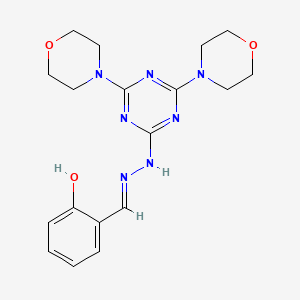
NoName
Übersicht
Beschreibung
NoName is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In
Wirkmechanismus
The mechanism of action of NoName is complex and involves interactions with multiple cellular pathways and receptors. This compound has been shown to bind to specific receptors in the brain and nervous system, leading to changes in cellular signaling and neurotransmitter release. Additionally, this compound has been shown to modulate the activity of specific enzymes and proteins, leading to changes in cellular metabolism and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including changes in cellular signaling, neurotransmitter release, and enzyme activity. Additionally, this compound has been shown to modulate the activity of specific proteins and enzymes, leading to changes in cellular metabolism and function. This compound has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
NoName has several advantages for use in laboratory experiments, including its ability to modulate specific cellular pathways and its neuroprotective effects. Additionally, this compound has been shown to have a high level of purity and stability, making it a reliable compound for use in experimental settings. However, there are also limitations to the use of this compound in laboratory experiments, including the need for specialized equipment and expertise for synthesis and handling.
Zukünftige Richtungen
There are several future directions for research on NoName, including the development of new synthesis methods and the exploration of its potential therapeutic applications. Additionally, researchers may investigate the effects of this compound on specific cellular pathways and its interactions with other compounds and drugs. Further research may also explore the potential use of this compound in the treatment of neurological disorders and other diseases.
Conclusion:
In conclusion, this compound is a promising compound for use in scientific research, with a variety of potential applications and effects. This compound has been shown to have neuroprotective effects and to modulate specific cellular pathways, making it a valuable tool for studying cellular function and behavior. As research on this compound continues, it is likely that new applications and potential therapeutic uses will be identified, making this compound an important area of study in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
NoName has been used in a variety of scientific research applications, including neuroscience, pharmacology, and biochemistry. This compound has been shown to interact with specific receptors in the brain and nervous system, leading to changes in cellular signaling and neurotransmitter release. Additionally, this compound has been used to study the effects of specific drugs and compounds on cellular function and behavior.
Eigenschaften
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N9O5S/c1-10-9-11(2)21-19(20-10)25-34(32,33)15-7-5-14(6-8-15)22-17(29)16-12(3)23-27-18(28(30)31)13(4)24-26(16)27/h5-9H,1-4H3,(H2-,20,21,22,23,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBSCKWHIXASHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=C(C3=[N+]4NC(=C(N4N=C3C)[N+](=O)[O-])C)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N9O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3726286.png)
![1-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B3726297.png)
![2-benzoyl-5,5-dimethyl-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B3726304.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3726309.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3726311.png)
![2-bromo-4-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B3726317.png)
![2-hydroxy-5-nitrobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3726320.png)
acetic acid](/img/structure/B3726323.png)
![methyl 3-(3-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3726328.png)
![5-amino-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3726351.png)



![2-butyryl-5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B3726387.png)
